Hexanal, 3-[(phenylmethyl)thio]-
Description
Hexanal, 3-[(phenylmethyl)thio]- (IUPAC name: 3-(benzylthio)hexanal) is a sulfur-containing aldehyde derivative of hexanal. It features a benzylthio (-S-CH₂C₆H₅) group at the third carbon of the hexanal backbone. This compound belongs to the class of thioether-substituted aldehydes, which are characterized by their sulfur-based functional groups and aldehyde reactivity.
Key structural features include:
- Molecular formula: C₁₃H₁₈OS (predicted based on substitution).
- Functional groups: Aldehyde (-CHO) at C1 and benzylthio (-S-CH₂C₆H₅) at C2.
- Potential applications: Thioether aldehydes are often studied for their roles in flavor chemistry, organic synthesis, and bioactive molecule design .
Properties
CAS No. |
61452-43-5 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-benzylsulfanylhexanal |
InChI |
InChI=1S/C13H18OS/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h3-5,7-8,10,13H,2,6,9,11H2,1H3 |
InChI Key |
HHWGTWZJYVGMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanal, 3-[(phenylmethyl)thio]- typically involves the reaction of hexanal with a thiol compound, such as benzyl mercaptan. This reaction can be facilitated by the presence of a base, which deprotonates the thiol, making it a more potent nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol attacks the carbonyl carbon of hexanal, forming the thioether linkage.
Industrial Production Methods
Industrial production of Hexanal, 3-[(phenylmethyl)thio]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexanal, 3-[(phenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various substituted thioethers depending on the nucleophile used
Scientific Research Applications
Hexanal, 3-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioether functionality into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Hexanal, 3-[(phenylmethyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogues
a. 3-(Methylthio)hexanal (CAS RN: 38433-74-8)
- Molecular formula : C₇H₁₄OS.
- Molecular weight : 146.25 g/mol.
- Key properties : Boiling point ~130–131°C (similar to unsubstituted hexanal), volatile, with a sulfurous odor .
- Applications: Found in essential oils and flavor compounds, contributing to green, herbal notes .
b. 3-Methylhexanal (CAS RN: 19269-28-4)
- Molecular formula : C₇H₁₄O.
- Molecular weight : 114.19 g/mol.
- Key properties : Lower boiling point (~125°C) compared to thioether derivatives due to the absence of sulfur. Exhibits fruity, apple-like aroma .
c. 2-(Phenylmethoxy)hexanal (CAS RN: 87678-65-7)
- Molecular formula : C₁₃H₁₈O₂.
- Molecular weight : 206.28 g/mol.
- Key properties : Higher lipophilicity due to the benzyloxy group; used in fragrance and pharmaceutical intermediates .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Group | Odor Profile |
|---|---|---|---|---|---|
| Hexanal, 3-[(phenylmethyl)thio]- | C₁₃H₁₈OS | ~206.3 (predicted) | ~200–210 (estimated) | Benzylthio + Aldehyde | Sulfurous, pungent |
| 3-(Methylthio)hexanal | C₇H₁₄OS | 146.25 | 130–131 | Methylthio + Aldehyde | Green, herbal |
| 3-Methylhexanal | C₇H₁₄O | 114.19 | ~125 | Branched alkyl | Fruity, apple-like |
| 2-(Phenylmethoxy)hexanal | C₁₃H₁₈O₂ | 206.28 | N/A | Benzyloxy + Aldehyde | Floral, sweet |
Notes:
- The benzylthio group in Hexanal, 3-[(phenylmethyl)thio]- increases molecular weight and boiling point compared to methylthio or alkyl-substituted analogues.
- Sulfur atoms enhance polarity but reduce volatility compared to oxygenated derivatives (e.g., benzyloxy group) .
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